6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of cyclopropyl, indazole, piperidine, and dihydropyrimidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indazole ring, the piperidine ring, and the dihydropyrimidinone core. Common synthetic routes may involve:
Formation of Indazole Ring: This can be achieved through the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Formation of Dihydropyrimidinone Core: This can be synthesized through Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids.
Dihydropyrimidinone Derivatives: Compounds such as dihydropyrimidinone-based calcium channel blockers.
Uniqueness
6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of multiple pharmacophores, which may result in a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-19-11-18(15-5-6-15)22-13-26(19)12-14-7-9-25(10-8-14)21(28)20-16-3-1-2-4-17(16)23-24-20/h1-4,11,13-15H,5-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLIUTPFKQMBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=NNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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